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molecular formula C6H2Br2ClN3O B8355836 5,5-Dibromo-4-chloro-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one

5,5-Dibromo-4-chloro-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No. B8355836
M. Wt: 327.36 g/mol
InChI Key: IJONSWCCVQAUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148387B2

Procedure details

Add zinc (2 equiv; 12.12 mmol; 792 mg) to a suspension of 5,5-dibromo-4-chloro-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one (6.06 mmol; 1.98 g) in THF (20 mL) and add saturated ammonium chloride aqueous (3 mL) at 20° C. (exothermic). Stir 20 min then filter through Celite®, rinse with THF, wash the organic phase twice with saturated ammonium chloride. Extract combined aqueous layers four times with 100 mL 1:1 THF:EA, wash the combined organic phases with saturated ammonium chloride, dry over MgSO4, filter through silica gel plug, rinse with 1 L 5% MeOH/DCM and evaporate filtrates. Suspend crude solid in refluxing mixtures of DCM/EA and load onto 330 g of dry silica gel. Chromatograph with 0 to 2% MeOH/DCM to provide the title compound 3.89 g (22.93 mmol; 59%). MS (ES+): m/z=168 (M−H).
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
792 mg
Type
catalyst
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
Br[C:2]1(Br)[C:10]2[C:9]([Cl:11])=[N:8][CH:7]=[N:6][C:5]=2[NH:4][C:3]1=[O:12].[Cl-].[NH4+].CO.C(Cl)Cl>C1COCC1.[Zn]>[Cl:11][C:9]1[C:10]2[CH2:2][C:3](=[O:12])[NH:4][C:5]=2[N:6]=[CH:7][N:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
BrC1(C(NC=2N=CN=C(C21)Cl)=O)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Step Four
Name
Quantity
792 mg
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
Stir 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filter through Celite®
WASH
Type
WASH
Details
rinse with THF
WASH
Type
WASH
Details
wash the organic phase twice with saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
Extract
WASH
Type
WASH
Details
EA, wash the combined organic phases with saturated ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter through silica gel plug
WASH
Type
WASH
Details
rinse with 1 L 5% MeOH/DCM
CUSTOM
Type
CUSTOM
Details
evaporate filtrates
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing mixtures of DCM/EA and load onto 330 g of dry silica gel

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC(C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.93 mmol
AMOUNT: MASS 3.89 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 378.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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